molecular formula C14H13ClN2O B11950353 Urea, N'-(3-chlorophenyl)-N-methyl-N-phenyl- CAS No. 77585-88-7

Urea, N'-(3-chlorophenyl)-N-methyl-N-phenyl-

Cat. No.: B11950353
CAS No.: 77585-88-7
M. Wt: 260.72 g/mol
InChI Key: PCRPPGNGWUROKM-UHFFFAOYSA-N
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Description

Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C14H13ClN2O It is a derivative of urea, where the hydrogen atoms are replaced by a 3-chlorophenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- typically involves the reaction of 3-chloroaniline with methyl isocyanate and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3-chloroaniline+methyl isocyanate+phenyl isocyanateUrea, N’-(3-chlorophenyl)-N-methyl-N-phenyl-\text{3-chloroaniline} + \text{methyl isocyanate} + \text{phenyl isocyanate} \rightarrow \text{Urea, N'-(3-chlorophenyl)-N-methyl-N-phenyl-} 3-chloroaniline+methyl isocyanate+phenyl isocyanate→Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl-

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Urea, N’-(3-chlorophenyl)-N,N-dimethyl-: This compound is similar in structure but has two methyl groups instead of one methyl and one phenyl group.

    Urea, N’-(3-chlorophenyl)-N-phenyl-: This compound lacks the methyl group present in Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl-.

    Urea, N’-(3-chlorophenyl)-N,N-diphenyl-: This compound has two phenyl groups instead of one methyl and one phenyl group.

Uniqueness

Urea, N’-(3-chlorophenyl)-N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

77585-88-7

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-phenylurea

InChI

InChI=1S/C14H13ClN2O/c1-17(13-8-3-2-4-9-13)14(18)16-12-7-5-6-11(15)10-12/h2-10H,1H3,(H,16,18)

InChI Key

PCRPPGNGWUROKM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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